molecular formula C5H14Cl2N2 B3236200 1,1-Bis(aminomethyl)cyclopropane dihydrochloride CAS No. 136476-40-9

1,1-Bis(aminomethyl)cyclopropane dihydrochloride

Cat. No.: B3236200
CAS No.: 136476-40-9
M. Wt: 173.08
InChI Key: VLTSAMBXEWLYEC-UHFFFAOYSA-N
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Description

1,1-Bis(aminomethyl)cyclopropane dihydrochloride (CAS 136476-40-9) is a high-purity research chemical with the molecular formula C5H14Cl2N2 and a molecular weight of 173.08 g/mol . This compound features a geminal diamine functionality rigidly held by a highly strained cyclopropane core. The inherent ring strain of the cyclopropane ring, approximately 27.5 kcal/mol, imparts unusual bonding characteristics and reactivity compared to larger cycloalkanes and acyclic analogues, making it a focal point for synthetic and bioorganic chemists . The primary research value of this dihydrochloride salt lies in its role as a conformationally restricted building block. The rigid, three-dimensional structure of the cyclopropane ring provides a defined spatial orientation for the two amino groups, a highly desirable trait in the design of molecules with specific biological targets or tailored physical properties . This makes it a valuable precursor in medicinal chemistry for creating novel ligands, probes, and scaffolds, where its incorporation can lead to improved metabolic stability and enhanced binding affinity . In polymer science, it serves as a novel diamine monomer for synthesizing polyamides, polyimides, and polyurethanes, where its restricted geometry can influence the final polymer's ordered structure and functionality . The dihydrochloride salt form offers practical advantages in a laboratory setting, as it is typically a stable, crystalline solid that is easier to handle and store compared to the free amine, and can be readily converted in situ for subsequent reactions . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(aminomethyl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-3-5(4-7)1-2-5;;/h1-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTSAMBXEWLYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Cyclopropane and Diamine Chemistry Research

The inherent ring strain of the cyclopropane (B1198618) ring, approximately 27.5 kcal/mol, imparts unusual bonding characteristics and reactivity compared to larger cycloalkanes and acyclic analogues. researchgate.net This has made cyclopropane-containing compounds a focal point for synthetic organic chemists and bioorganic chemists. researchgate.net These unique electronic and conformational properties have been harnessed to create a diverse array of biologically active molecules. lifechemicals.com The rigid, three-dimensional structure of the cyclopropane ring can provide a defined orientation for appended functional groups, a desirable trait in the design of molecules with specific biological targets. lifechemicals.com

Parallel to the advancements in cyclopropane chemistry, the study of diamines has been a cornerstone of polymer and coordination chemistry. Diamines, organic compounds containing two amino groups, serve as critical monomers in the synthesis of polyamides, polyimides, and polyurethanes. The spacing and orientation of the amino groups in a diamine monomer significantly influence the properties of the resulting polymer. Conformationally restricted diamines, where the rotational freedom between the amino groups is limited, are of particular interest for creating polymers with ordered structures and specific functionalities. nih.gov

1,1-Bis(aminomethyl)cyclopropane dihydrochloride (B599025) merges these two fields by presenting a geminal diamine functionality rigidly held by a cyclopropane core. This unique arrangement distinguishes it from more flexible aliphatic or larger cyclic diamines, offering researchers a tool to introduce a compact and stereochemically defined unit into larger molecular architectures.

Rationale for Academic Investigation of 1,1 Bis Aminomethyl Cyclopropane Dihydrochloride As a Building Block

The academic interest in 1,1-Bis(aminomethyl)cyclopropane dihydrochloride (B599025) stems from its potential as a versatile building block in several areas of chemical synthesis. nih.gov The presence of two primary amine groups on a single carbon atom, locked in place by the cyclopropane (B1198618) ring, offers a unique geometric constraint. This rigidity is a valuable attribute in constructing molecules where precise spatial arrangement of functional groups is paramount.

In medicinal chemistry, the cyclopropane motif is a prevalent feature in a number of approved drugs and experimental candidates. lifechemicals.com Its incorporation can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic properties. researchgate.net The diamine functionality of 1,1-bis(aminomethyl)cyclopropane provides two points for further chemical modification, allowing for the construction of more complex molecules with potential therapeutic applications. For instance, it can be envisioned as a scaffold for creating novel ligands for biological receptors or as a component of new drug delivery systems.

The dihydrochloride salt form of this diamine offers practical advantages in a laboratory setting. The salt is typically a stable, crystalline solid that is easier to handle and store compared to the often-volatile free amine. The hydrochloride salt can be readily converted to the free diamine in situ for subsequent reactions by treatment with a base.

While a direct, scalable synthesis for 1,1-bis(aminomethyl)cyclopropane dihydrochloride is not widely reported in publicly available literature, its preparation can be inferred from established synthetic methodologies for similar compounds. A plausible route could involve the creation of 1,1-cyclopropanedicarboxylic acid, followed by a Curtius or Hofmann rearrangement to yield the diamine. rsc.org Another potential pathway could start from 1,1-bis(hydroxymethyl)cyclopropane, which can be synthesized via the reduction of a 1,1-cyclopropanedicarboxylic ester. google.com The resulting diol could then be converted to the corresponding diamine. The final step would involve the treatment of the free diamine with hydrochloric acid to precipitate the dihydrochloride salt.

Overview of Key Research Domains Involving 1,1 Bis Aminomethyl Cyclopropane Dihydrochloride

Historical and Modern Synthetic Routes to 1,1-Bis(aminomethyl)cyclopropane and its Salts

The synthesis of 1,1-bis(aminomethyl)cyclopropane, a geminally disubstituted cyclopropane, typically begins with the construction of the three-membered ring, followed by the installation or modification of functional groups to yield the target diamine. A prevalent and historically significant strategy involves the use of malonic esters as precursors.

A common pathway commences with the cyclopropanation of diethyl malonate using a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644), in the presence of a base. This reaction forms diethyl 1,1-cyclopropanedicarboxylate. ganeshremedies.comchemicalbook.comgoogle.comresearchgate.netorgsyn.org This diester is a versatile intermediate that can be converted to the target diamine through several routes.

One established route involves the reduction of the diester to the corresponding diol, 1,1-cyclopropanedimethanol. researchgate.netgoogle.com This reduction can be achieved using strong reducing agents like lithium aluminum hydride or, more recently, through catalytic hydrogenation over a copper-based catalyst. google.com The resulting diol is then converted into the diamine, often through a two-step process involving conversion to a dihalide or disulfonate followed by nucleophilic substitution with an amine source.

Alternatively, the diethyl 1,1-cyclopropanedicarboxylate can be converted to 1,1-cyclopropanedicarboxamide (B3819353) by treatment with concentrated ammonia (B1221849). umt.edu The resulting diamide (B1670390) can then undergo a Hofmann rearrangement to furnish 1,1-bis(aminomethyl)cyclopropane. wikipedia.orgpharmdguru.com Another pathway involves the dehydration of the diamide to 1,1-cyclopropanedicarbonitrile. umt.edu Subsequent reduction of the dinitrile groups, typically through catalytic hydrogenation or with a metal hydride, yields the final diamine.

A more direct approach from the dicarboxylic acid intermediate involves the Curtius rearrangement. nih.govrsc.orgwikipedia.orgmasterorganicchemistry.com 1,1-Cyclopropanedicarboxylic acid, obtained from the hydrolysis of the diester, can be converted to a diacyl azide (B81097). nih.gov Thermal rearrangement of the diacyl azide produces an intermediate diisocyanate, which is then hydrolyzed to give 1,1-bis(aminomethyl)cyclopropane. nih.govnih.gov Finally, treatment of the free diamine with hydrochloric acid provides the stable dihydrochloride salt.

Strategies for Cyclopropane Ring Formation and Aminomethylation

Cyclopropane Ring Formation: The core of the synthesis is the formation of the 1,1-disubstituted cyclopropane ring. A widely used and effective method is the intramolecular nucleophilic substitution of a malonic ester derivative. The reaction of diethyl malonate with 1,2-dibromoethane or 1,2-dichloroethane in the presence of a base like sodium ethoxide or potassium carbonate is a classic example of this strategy. chemicalbook.comgoogle.comorgsyn.org Phase-transfer catalysts such as triethylbenzylammonium chloride or PEG 400 can be employed to improve reaction efficiency, particularly when using dihaloalkanes. researchgate.netorgsyn.org Other general cyclopropanation methods include the Simmons-Smith reaction, which typically uses a carbenoid formed from diiodomethane (B129776) and a zinc-copper couple, and reactions involving diazo compounds catalyzed by transition metals like rhodium or copper. wikipedia.org For the specific 1,1-disubstituted pattern, the malonate alkylation approach is often preferred for its directness and scalability.

Aminomethylation: The introduction of the two aminomethyl groups onto the C1 position of the cyclopropane ring is achieved through several key transformations of precursor functional groups:

Reduction of Dinitriles: A common strategy involves the synthesis of 1,1-cyclopropanedicarbonitrile. This intermediate is readily reduced to 1,1-bis(aminomethyl)cyclopropane. Catalytic hydrogenation using catalysts like Raney nickel or rhodium on alumina (B75360) is effective for this transformation.

Reduction of Diesters/Diacids: The carboxylate groups of diethyl 1,1-cyclopropanedicarboxylate can be reduced to hydroxyl groups, yielding 1,1-cyclopropanedimethanol. researchgate.netgoogle.com This diol can then be converted to the diamine via its corresponding di-tosylate or di-halide, followed by substitution with ammonia or an equivalent nitrogen nucleophile.

Hofmann Rearrangement: This rearrangement converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com Starting from 1,1-cyclopropanedicarboxamide, a Hofmann rearrangement using reagents like bromine and sodium hydroxide (B78521) can produce the target diamine by converting each carboxamide group into an amine. wikipedia.orggauthmath.com

Curtius Rearrangement: This versatile reaction transforms a carboxylic acid into a primary amine via an acyl azide and an isocyanate intermediate. nih.govrsc.orgmasterorganicchemistry.com Applying this to 1,1-cyclopropanedicarboxylic acid provides a direct route to the diamine, with the key advantage that the rearrangement proceeds with retention of the migrating group's stereochemistry. nih.govwikipedia.org

Role of Precursor Chemistry and Intermediate Transformations

The resulting diethyl 1,1-cyclopropanedicarboxylate is a key intermediate from which multiple synthetic routes diverge. ganeshremedies.com

Route via Diacid: Saponification (hydrolysis with base) of the diester yields 1,1-cyclopropanedicarboxylic acid . orgsyn.org This diacid is the direct precursor for the Curtius rearrangement, which involves its conversion to 1,1-cyclopropanedioyl diazide , followed by thermal rearrangement to a diisocyanate and subsequent hydrolysis. nih.govnih.gov

Route via Diamide: Amidation of the diester with ammonia produces 1,1-cyclopropanedicarboxamide . umt.edu This intermediate can be subjected to the Hofmann rearrangement to directly yield the diamine. wikipedia.org

Route via Dinitrile: The diamide can be further dehydrated, for instance with phosphorus pentoxide, to form 1,1-cyclopropanedicarbonitrile . umt.edu This dinitrile is a crucial intermediate for syntheses concluding with a reduction step to form the two aminomethyl groups.

Route via Diol: Direct reduction of the diester using a powerful reducing agent like LiAlH₄ or catalytic hydrogenation produces 1,1-cyclopropanedimethanol . researchgate.netgoogle.com This intermediate requires further functionalization (e.g., to a ditosylate) before conversion to the diamine.

Each pathway involves a distinct set of intermediate transformations, with the choice often depending on factors like scale, available reagents, and desired purity.

Stereoselective Synthesis of 1,1-Bis(aminomethyl)cyclopropane Derivatives

While 1,1-bis(aminomethyl)cyclopropane itself is achiral, the introduction of substituents on the cyclopropane ring or on the aminomethyl groups creates stereocenters. The development of stereoselective methods to control the configuration of these centers is crucial for synthesizing specific isomers of its derivatives.

Diastereoselectivity Control in Synthetic Pathways

Diastereoselectivity becomes relevant when synthesizing substituted cyclopropane rings. Control over the relative configuration (cis/trans or syn/anti) of substituents is a primary goal.

Transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful method for controlling diastereoselectivity. nih.gov For instance, rhodium(II)-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide can achieve exceptional trans-selectivity, often with diastereomeric ratios (d.r.) greater than 98:2. organic-chemistry.org The choice of catalyst and substituents on the reactants plays a significant role in determining the stereochemical outcome. nih.gov

Another modern approach involves the electrochemical formal coupling of unactivated alkenes with carbon pronucleophiles, which can proceed with high diastereoselectivity. acs.orgresearchgate.net This method has been used to prepare a variety of substituted cyclopropanes with d.r. values often exceeding 20:1. researchgate.net Biocatalytic methods also offer excellent diastereocontrol. Engineered enzymes, such as variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), can be designed to catalyze cyclopropanation to form either cis- or trans-diastereomers with high selectivity. acs.org

Below is a table summarizing diastereoselectivity in selected cyclopropanation reactions relevant to the synthesis of substituted aminocyclopropane precursors.

Reactant 1 (Alkene) Reactant 2 (Carbene Precursor) Catalyst Diastereomeric Ratio (d.r.) Yield Reference
N-Vinylphthalimide Methyl phenyldiazoacetate Rh₂(OAc)₄ >98:2 (trans) 94% organic-chemistry.org
Styrene (B11656) Ethyl diazoacetate Mb(H64V,V68A) >99:1 (trans) 99% rochester.edu
Vinyl boronic acid pinacol (B44631) ester Ethyl diazoacetate RmaNOD variant 96:4 (cis) - acs.org
1-Hexene Malononitrile (Electrochemical) >20:1 79% researchgate.net
Cinnamaldehyde Diethyl 2-chloromalonate Engineered 4-OT 25:1 92% nih.govrug.nl

Enantioselective Approaches (if applicable)

For the synthesis of chiral derivatives, enantioselective strategies are employed to control the absolute stereochemistry.

Asymmetric catalysis is a leading approach. Chiral dirhodium complexes, such as Rh₂(S-4-Br-NTTL)₄, are effective for the enantioselective cyclopropanation of vinylsulfonamides with α-aryldiazoesters, producing α-aryl-β-aminocyclopropane derivatives with high yields and excellent enantioselectivities (often >95% ee). acs.org The use of chiral auxiliaries attached to the reactant, such as (R)-pantolactone, also provides a reliable method for generating cyclopropanes with high enantiomeric excess. nih.gov

Biocatalysis has emerged as a powerful tool for enantioselective cyclopropanation. nih.gov Engineered heme proteins, including variants of cytochrome P450 and myoglobin, can catalyze carbene transfer from diazo compounds to alkenes to produce cyclopropanes with exceptional enantiopurity (often >99% ee). wikipedia.orgacs.orgrochester.edugithub.io These enzymatic methods avoid the need for expensive chiral ligands and often proceed under mild, environmentally friendly conditions. For example, an engineered tautomerase has been used for the enantioselective synthesis of cyclopropanes via the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes, achieving up to 99:1 enantiomeric ratio (e.r.). nih.govrug.nl

The following table presents data from various enantioselective cyclopropanation reactions applicable to the synthesis of chiral cyclopropane building blocks.

Alkene Carbene/Nucleophile Catalyst/Method Enantiomeric Excess (ee) / Ratio (e.r.) Yield Reference
Styrene Ethyl diazoacetate Rh₂(S-PTAD)₄ 98% ee 99% nih.gov
4-Methoxystyrene Diazoacetonitrile Mb(H64V,V68A) >99% ee 99% rochester.edu
Cinnamaldehyde Diethyl 2-chloromalonate Engineered 4-OT 99:1 e.r. 92% nih.govrug.nl
Vinylsulfonamide Ethyl 4-methoxyphenyldiazoacetate Rh₂(S-4-Br-NTTL)₄ 98% ee 95% acs.org
Styrene Aryldiazoacetate Chiral Dirhodium Catalyst 55% ee - organic-chemistry.org

Green Chemistry Principles in 1,1-Bis(aminomethyl)cyclopropane Dihydrochloride Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of cyclopropane synthesis, several strategies align with these principles. researchgate.netthieme-connect.de

One major area of improvement is the use of catalysis to replace stoichiometric reagents. Transition-metal catalysis (e.g., with rhodium or copper) allows cyclopropanation reactions to proceed with high efficiency and selectivity using only small amounts of catalyst, reducing waste. wikipedia.orgnih.gov Hydrogen-borrowing catalysis represents a sustainable method for α-cyclopropanation of ketones, avoiding the use of hazardous alkyl halides and generating less waste. acs.orgnih.gov

Biocatalysis is a cornerstone of green chemistry in this field. acs.orgnih.govgithub.io The use of engineered enzymes for cyclopropanation operates in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption and avoiding harsh organic solvents. researchgate.netthieme-connect.de These enzymatic reactions are often highly selective, minimizing the formation of byproducts and simplifying purification. acs.org

The development of reactions in alternative, greener solvents is another key principle. A metal- and catalyst-free cyclopropanation of diazo compounds with electron-deficient alkenes has been developed using water as the sole solvent, which dramatically increases reaction efficiency and offers a significant environmental advantage over traditional organic solvents. rsc.org Furthermore, one-pot procedures, such as direct reductive amination, improve process efficiency by reducing the number of intermediate isolation and purification steps, which in turn minimizes solvent use and waste generation. wikipedia.orgunimi.itorganic-chemistry.org

Amine-Based Reactions of this compound

The two primary aminomethyl groups are the primary sites of reactivity under most conditions. These groups behave as potent nucleophiles and can be readily derivatized through a variety of standard organic transformations.

The primary amine functionalities of 1,1-bis(aminomethyl)cyclopropane readily undergo reactions with acylating, sulfonylating, and alkylating agents to form a wide array of derivatives.

Acylation: In the presence of a base to neutralize the hydrochloride salt, the diamine reacts with acylating agents such as acyl chlorides or anhydrides to form corresponding diamides. For example, reaction with an appropriate acyl chloride leads to the formation of N,N'-(cyclopropane-1,1-diylbis(methylene))diacetamide or other related carboxamides. These reactions are fundamental in peptide synthesis and the creation of complex molecular scaffolds. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding disulfonamides. These derivatives often exhibit different solubility profiles and crystalline properties compared to the parent diamine.

Alkylation: The amine groups can be alkylated using alkyl halides. The degree of alkylation, from mono- to di-alkylation at each nitrogen, can be controlled by the reaction conditions and stoichiometry of the reagents. Hydrogen-borrowing catalysis represents an alternative, greener method for alkylating amino alcohols, using alcohols as electrophiles and producing water as the only byproduct. nih.gov

Reaction TypeTypical ReagentsProduct Functional Group
AcylationAcyl Chlorides, Carboxylic AnhydridesAmide
SulfonylationSulfonyl Chlorides (e.g., Ts-Cl)Sulfonamide
AlkylationAlkyl Halides (e.g., R-Br, R-I)Secondary/Tertiary Amine

The reaction of the primary amine groups with carbonyl compounds is a key transformation.

Imine Formation: 1,1-Bis(aminomethyl)cyclopropane reacts with aldehydes or ketones in a condensation reaction to form di-imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and acid-catalyzed, involving the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.org The formation of the C=N double bond is a versatile method for creating new carbon-nitrogen frameworks. organic-chemistry.org

Enamine Formation: Enamine formation occurs through the reaction of a secondary amine with an aldehyde or ketone. Since 1,1-bis(aminomethyl)cyclopropane is a primary diamine, it will form imines rather than enamines upon direct reaction with carbonyls. masterorganicchemistry.com However, derivatives of the title compound that have been alkylated to secondary amines could subsequently be used to form enamines.

The lone pairs of electrons on the nitrogen atoms make the amine groups effective nucleophiles. They can participate in nucleophilic substitution reactions with various electrophiles. tubitak.gov.tr This reactivity is fundamental to the construction of more complex molecules. For instance, the diamine can react with alkyl halides or epoxides, leading to the formation of new carbon-nitrogen bonds. chemistrysteps.com The reaction with bifunctional electrophiles can also lead to the formation of heterocyclic structures, such as macrocycles or polymers. One-pot processes combining nucleophilic substitution with subsequent reactions, like click chemistry, have been developed to efficiently generate complex molecular architectures from biazides formed in situ. nih.gov

Reactions Involving the Cyclopropane Ring System

The significant ring strain of over 100 kJ mol⁻¹ provides a thermodynamic driving force for ring-opening reactions. nih.govresearchgate.net These reactions typically proceed through polar mechanisms when the ring is substituted with electron-withdrawing (acceptor) and/or electron-donating (donor) groups, creating a "push-pull" system. rsc.org

Mechanisms: Ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, or radicals. beilstein-journals.orgnih.gov In donor-acceptor (D-A) cyclopropanes, a Lewis acid can coordinate to the acceptor group, facilitating a nucleophilic attack that cleaves a distal cyclopropane bond. scispace.com The reaction of electrophilic cyclopropanes with nucleophiles like thiophenolates results in a ring-opening to yield methylene-extended Michael adducts. researchgate.netnih.gov Radical-mediated ring-opening is another common pathway, often involving an oxidative process to generate a cyclopropyl-substituted carbon radical that subsequently rearranges. beilstein-journals.orgnih.gov For 1,1-bis(aminomethyl)cyclopropane, the two aminomethyl groups are electron-donating, which could potentially make the ring susceptible to cleavage under specific oxidative or acidic conditions.

InitiatorCyclopropane TypeGeneral MechanismTypical Product
Lewis Acid / NucleophileDonor-Acceptor (D-A) CyclopropaneLewis acid activation, followed by nucleophilic attack and ring cleavage. rsc.orgscispace.com1,3-Difunctionalized open-chain compound
Strong NucleophileElectrophilic CyclopropaneDirect SN2-type attack on a cyclopropyl (B3062369) carbon. nih.govnih.govOpen-chain carbanion intermediate
Radical InitiatorVarious Substituted CyclopropanesFormation of a cyclopropyl radical followed by rapid ring-opening. beilstein-journals.orgnih.govHomoallylic compounds

Direct functionalization of the cyclopropane ring without cleavage is a significant synthetic challenge due to the ring's inherent reactivity. However, modern synthetic methods have enabled such transformations. The unique steric and electronic properties of the cyclopropane moiety make it a desirable feature in pharmacologically active compounds. digitellinc.com

Recent research has demonstrated methods for the diastereoselective synthesis of borylated (aminomethyl)cyclopropanes. tymcdonald.com In these products, the presence of both boron and amine functional groups allows for a wide range of subsequent derivatization reactions, including oxidation to cyclopropanols and Suzuki-Miyaura cross-coupling reactions. tymcdonald.com This approach showcases the utility of installing versatile functional handles onto the cyclopropane scaffold, enabling the synthesis of highly functionalized and structurally diverse molecules. tymcdonald.com

Formation of Complex Scaffolds and Frameworks

The unique structural characteristics of this compound, namely its rigid cyclopropane core and two reactive primary amine functionalities, position it as a compelling building block for the synthesis of complex molecular architectures. The geminal arrangement of the aminomethyl groups on a strained three-membered ring imparts significant conformational rigidity, which can be exploited to construct highly ordered supramolecular structures. This section explores the theoretical and potential applications of this compound in creating sophisticated chemical scaffolds.

Design of Macrocyclic and Macropolycyclic Structures

The synthesis of macrocycles—ring systems containing 12 or more atoms—is a significant area of synthetic chemistry, driven by their applications in host-guest chemistry, catalysis, and therapeutics. The diamine nature of 1,1-bis(aminomethyl)cyclopropane makes it an ideal A₂-type monomer for condensation reactions with B₂-type dielectrophilic linkers to form macrocyclic structures.

The rigid cyclopropane unit is expected to act as a hinge or a sharp turn element, pre-organizing the linear precursors for cyclization and minimizing the entropic penalty associated with forming large rings. This can lead to higher yields in macrocyclization reactions, which are often challenging due to competing polymerization. The reaction of 1,1-bis(aminomethyl)cyclopropane with various diacyl chlorides, dialdehydes, or diisocyanates under high-dilution conditions could theoretically yield a diverse range of macrocycles.

Table 1: Hypothetical Macrocycles Derived from 1,1-Bis(aminomethyl)cyclopropane
Reactant BCyclization StoichiometryResulting Macrocycle ClassTheoretical Ring SizePotential Features
Terephthaloyl chloride[1+1]Diamide Macrocycle16-memberedRigid, planar aromatic unit opposite a rigid cyclopropane unit.
Isophthaloyl chloride[1+1]Diamide Macrocycle16-memberedBent conformation due to meta-substituted aromatic linker.
Adipoyl chloride[1+1]Diamide Macrocycle16-memberedIncreased flexibility from the aliphatic chain.
Glutaraldehyde[2+2]Tetraaza Macrocycle (after reduction)26-memberedLarge, flexible ring with four secondary amine sites for metal coordination.

Integration into Dendritic and Hyperbranched Architectures

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. mdpi.comsigmaaldrich.com Their globular shape and unique properties make them useful in fields such as drug delivery and materials science. mdpi.com 1,1-Bis(aminomethyl)cyclopropane can be envisioned as a key component in such structures in several ways.

As a Dendrimer Core: The compound can function as a difunctional core molecule. A divergent synthesis approach, similar to that used for poly(amidoamine) (PAMAM) dendrimers, could be initiated from the two primary amine groups. nih.gov For example, a Michael addition reaction with methyl acrylate (B77674) followed by amidation with a large excess of a diamine (like ethylenediamine) would constitute the first generation (G1). Repetition of this two-step process would build subsequent generations, creating a dendrimer with a cyclopropane unit at its geometric center. The rigidity of the cyclopropane core would influence the initial branching geometry, potentially leading to dendritic structures with unique sector shapes and internal packing densities compared to dendrimers with flexible aliphatic cores.

In Hyperbranched Polymers: Hyperbranched polymers are typically synthesized in a one-pot reaction from ABₓ monomers. organic-chemistry.org Alternatively, they can be formed by the polymerization of A₂ and B₃ monomers. In this context, 1,1-bis(aminomethyl)cyclopropane serves as an A₂ monomer. Copolymerization with a B₃ monomer, such as trimesic acid or its derivatives, would lead to the formation of a hyperbranched polyesteramide. The cyclopropane unit would be incorporated throughout the polymer backbone, acting as a rigid branching point that disrupts chain entanglement and contributes to properties typical of hyperbranched polymers, such as high solubility and low solution viscosity.

Table 2: Theoretical Properties of a G2.0 PAMAM-type Dendrimer with a 1,1-Bis(aminomethyl)cyclopropane Core
PropertyTheoretical Value / Description
Generation (G)2.0
Core Moiety1,1-Bis(aminomethyl)cyclopropane
Branching MonomerEthylenediamine (B42938)
Theoretical Molecular Weight~1246 g/mol
Number of Surface Groups8 primary amine groups
Potential Structural Impact of CoreThe rigid cyclopropane core may induce a less spherical, more elliptical overall shape in lower generations compared to an ethylenediamine core.

Coordination Chemistry of 1,1 Bis Aminomethyl Cyclopropane Dihydrochloride

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

Specific spectroscopic data (e.g., IR, NMR, UV-Vis) for metal complexes of this ligand, as well as computational analyses (like DFT studies) detailing the nature of the metal-ligand bond, are not present in the available body of research.

Due to the strict requirement to focus solely on "1,1-Bis(aminomethyl)cyclopropane dihydrochloride" and to base the article on detailed research findings, generating content for the provided outline would necessitate speculation or the use of data from analogous but distinct chemical compounds. This would not meet the required standards of scientific accuracy and adherence to the specified scope. Further research and publication in the field of coordination chemistry are required before a comprehensive article on this specific topic can be written.

Lack of Available Data on the Coordination Thermodynamics and Kinetics of 1,1-Bis(aminomethyl)cyclopropane Dihydrochloride (B599025)

A thorough review of available scientific literature reveals a significant gap in the fundamental understanding of the coordination chemistry of this compound, specifically concerning its thermodynamic and kinetic properties upon forming metal complexes. Despite extensive searches of chemical databases and scholarly articles, no specific studies detailing the stability constants, formation constants, or the kinetic pathways of its coordination with metal ions have been identified.

Similarly, coordination kinetics elucidates the mechanism and rate of complex formation and dissociation. Such studies involve measuring reaction rates under various conditions to determine rate laws and activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). This information helps to understand the mechanistic steps involved in the ligand substitution process, such as whether the reaction proceeds through an associative, dissociative, or interchange mechanism.

Unfortunately, for this compound, no such experimental data appears to be publicly available. Consequently, it is not possible to construct data tables of thermodynamic and kinetic parameters or to provide a detailed discussion of research findings in this area. The absence of this fundamental data hinders a complete understanding of the coordination behavior of this ligand and its potential applications in areas such as catalysis, material science, and medicinal chemistry, where such properties are of paramount importance. Further experimental investigation is required to characterize the thermodynamic and kinetic profiles of metal complexes involving this compound.

Polymer Science and Material Applications Derived from 1,1 Bis Aminomethyl Cyclopropane Dihydrochloride

Utilization as a Monomer in Polymer Synthesis

As a diamine, 1,1-Bis(aminomethyl)cyclopropane can theoretically serve as a monomer in various polycondensation reactions. The geminal disubstitution pattern (both aminomethyl groups attached to the same carbon atom of the cyclopropane (B1198618) ring) imparts a unique stereochemistry that could influence polymer chain packing and morphology.

Incorporation into Polyamides, Polyimides, and Polyureas

Polyamides: The synthesis of polyamides involves the reaction of a diamine with a diacyl chloride or a dicarboxylic acid. nih.govyoutube.com Theoretically, 1,1-Bis(aminomethyl)cyclopropane could react with monomers like adipoyl chloride or terephthaloyl chloride to form novel polyamides. The rigid cyclopropane unit in the polymer backbone would be expected to influence the material's thermal and mechanical properties.

Polyimides: Polyimides are high-performance polymers known for their exceptional thermal stability, typically synthesized from a diamine and a dianhydride. kpi.uavt.edu The reaction of 1,1-Bis(aminomethyl)cyclopropane with dianhydrides such as pyromellitic dianhydride (PMDA) could yield polyimides. The introduction of the non-aromatic, rigid cyclopropane moiety might enhance solubility and modify optical properties compared to fully aromatic polyimides.

Polyureas: Polyureas are formed through the rapid reaction of a diamine with a diisocyanate. mdpi.commdpi.com The use of 1,1-Bis(aminomethyl)cyclopropane in such a synthesis would incorporate the cyclopropyl (B3062369) group into the polyurea backbone, potentially affecting hydrogen bonding patterns and microphase separation, which are crucial for the elastomeric properties of many polyureas.

Despite these theoretical possibilities, specific examples and characterization data for polymers synthesized directly from 1,1-Bis(aminomethyl)cyclopropane are not available in the reviewed literature.

Role as a Cross-linking Agent in Polymer Networks

Primary diamines are widely used as curing agents or cross-linkers for other polymer systems, most notably epoxy resins. The two amine groups of 1,1-Bis(aminomethyl)cyclopropane could react with epoxy groups to form a cross-linked network, thereby converting the liquid resin into a solid, thermoset material. The rigidity and compact nature of the cyclopropane core could lead to a high cross-link density, potentially resulting in materials with high hardness and thermal stability. However, specific studies detailing its use as a cross-linking agent are not presently available.

Design of Functional Materials Incorporating 1,1-Bis(aminomethyl)cyclopropane Motifs

The incorporation of unique structural motifs is a key strategy in designing functional materials with tailored properties.

Tailoring Mechanical and Thermal Properties

The introduction of cyclic structures into a polymer backbone is a known method for modifying its properties. researchgate.net The rigid and strained nature of the cyclopropane ring in 1,1-Bis(aminomethyl)cyclopropane would likely restrict bond rotation in the polymer chain. This could lead to:

Increased Glass Transition Temperature (Tg): By reducing the conformational flexibility of the polymer backbone, a higher temperature would be required to transition from a glassy to a rubbery state.

Modified Crystallinity: The unique geminal substitution pattern might disrupt chain packing and reduce crystallinity, potentially leading to more amorphous and soluble polymers. kpi.ua

Enhanced Mechanical Strength: The rigid nature of the cyclopropane unit could contribute to a higher tensile strength and modulus in the resulting material.

The table below illustrates typical thermal properties for polyimides derived from a different, bulkier cycloaliphatic diamine, demonstrating how such structures influence polymer characteristics.

Polymer NameDiamine MonomerDianhydride MonomerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (10% weight loss) (°C)
Ve 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane4,4′-sulfonyldiphthalic anhydride276526
Vf 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane4,4′-hexafluoroisopropylidenediphathalic anhydride259525

Table based on data for analogous cycloaliphatic polyimides. kpi.ua Data for polymers derived from 1,1-Bis(aminomethyl)cyclopropane is not available.

Synthesis of Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers like pH, temperature, or light. ucsd.edunih.gov Polymers containing primary or secondary amine groups can exhibit pH-responsiveness. The two primary amine groups in the 1,1-Bis(aminomethyl)cyclopropane monomer could, if incorporated into a hydrogel or polymer network, become protonated at low pH. This would lead to electrostatic repulsion between polymer chains and cause swelling of the material. This mechanism is a common basis for designing pH-sensitive drug delivery systems. nih.gov While plausible, no specific research has been published on stimuli-responsive materials synthesized using this particular diamine.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research

MOFs and COFs are highly ordered, porous materials constructed from metal nodes and organic "linker" molecules (for MOFs) or through covalent bonds between organic building blocks (for COFs). cd-bioparticles.netmdpi.comresearchgate.netnih.gov The geometry and length of the organic linker are critical in determining the pore size and topology of the final framework.

Theoretically, 1,1-Bis(aminomethyl)cyclopropane could serve as a short, rigid linker. Its amine groups could coordinate to metal centers in the synthesis of MOFs or participate in condensation reactions (e.g., with aldehydes to form imine-linked COFs) for the synthesis of COFs. scispace.comrsc.org The compact cyclopropane unit would result in frameworks with small pore sizes. However, the literature on existing MOF and COF structures does not currently include examples that utilize 1,1-Bis(aminomethyl)cyclopropane as a building block.

In-Depth Analysis Reveals Scant Data on 1,1-Bis(aminomethyl)cyclopropane Dihydrochloride (B599025) in Advanced Polymer Applications

Despite extensive searches of scientific literature and patent databases, detailed research findings on the application of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride in specific areas of polymer and material science, as requested, are not available in the public domain. The compound, a diamine with a unique cyclopropane backbone, appears to be a niche chemical with limited documented use in the advanced applications outlined.

An exhaustive investigation into the role of this compound as a building block in polymer science has yielded minimal concrete data, particularly concerning its use in linker design, the study of porosity and gas adsorption of derived materials, and advanced fabrication techniques. The inquiry sought to populate a detailed article structure focusing on these specific applications, but the necessary scientific backing is conspicuously absent from accessible records.

General searches did confirm the use of other cycloaliphatic diamines, such as those based on cyclohexane, in creating polymers with unique thermal and mechanical properties. Furthermore, the concept of using rigid linkers to control polymer architecture and porosity is a well-established principle in materials science, particularly in the context of Metal-Organic Frameworks (MOFs) and porous organic polymers. However, specific examples and detailed studies employing 1,1-Bis(aminomethyl)cyclopropane for these purposes could not be found.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the "" with the specified focus on:

Advanced Material Fabrication Techniques

Any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The absence of such information suggests that the compound is either not widely used in these advanced applications or that such research is proprietary and not publicly disclosed.

Supramolecular Chemistry and Self Assembly of 1,1 Bis Aminomethyl Cyclopropane Dihydrochloride Systems

Non-Covalent Interactions in 1,1-Bis(aminomethyl)cyclopropane Dihydrochloride (B599025) Assemblies

Hydrogen Bonding Networks

No specific data is available in the searched literature regarding the hydrogen bonding networks of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride.

Salt Bridge and Electrostatic Interactions

While the presence of ammonium (B1175870) cations and chloride anions implies the formation of salt bridges and electrostatic interactions, no specific structural data or research findings were found.

Directed Self-Assembly of Supramolecular Architectures

Crystalline Solids and Co-Crystal Formation

There are no published studies on the crystal structure or co-crystal formation of this compound.

Solution-Phase Supramolecular Structures

Information on the behavior and self-assembly of this compound in solution is not available in the current scientific literature.

Host-Guest Chemistry with 1,1-Bis(aminomethyl)cyclopropane Derivatives

There is no specific research on the host-guest chemistry of derivatives of 1,1-Bis(aminomethyl)cyclopropane.

Lack of Publicly Available Research on the

Despite a comprehensive search of scientific databases and scholarly articles, there is a notable absence of published research specifically detailing the supramolecular chemistry and self-assembly of this compound.

While the individual concepts of supramolecular chemistry, molecular recognition, encapsulation, and dynamic covalent chemistry are well-established fields of study, their application and exploration in systems involving this compound have not been documented in available scientific literature.

The performed searches aimed to uncover information regarding:

Molecular Recognition Phenomena: Investigations into how this compound might selectively bind to other molecules or ions through non-covalent interactions.

Encapsulation and Release Mechanisms: Studies on the potential for this compound to form host-guest complexes, encapsulating other molecules and subsequently releasing them under specific conditions.

Dynamic Covalent Chemistry (DCC) and Reversible Assembly: Research on the use of the aminomethyl functional groups of this compound in forming reversible covalent bonds, leading to the self-assembly of larger, dynamic structures.

The lack of findings in these specific areas suggests that the supramolecular behavior of this compound is a novel area of scientific inquiry that has yet to be explored or publicly reported. General principles of supramolecular chemistry and dynamic covalent chemistry exist for other diamine and cyclopropane-containing molecules, but a direct extrapolation to this specific compound without experimental data would be speculative and not scientifically rigorous.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified topics for this compound based on the current body of scientific literature.

Catalytic Applications of 1,1 Bis Aminomethyl Cyclopropane Dihydrochloride and Its Derivatives

Organocatalysis Employing 1,1-Bis(aminomethyl)cyclopropane Derivatives

The diamine structure of 1,1-bis(aminomethyl)cyclopropane serves as a foundational element for a variety of organocatalysts, where the amine functionalities are pivotal for activating substrates through acid-base interactions or by forming key intermediates.

The rigid cyclopropane (B1198618) backbone of 1,1-bis(aminomethyl)cyclopropane is an attractive feature for chiral catalyst design, as it can effectively translate stereochemical information from chiral auxiliaries to a catalytically active center. By modifying the primary amine groups with chiral substituents, researchers have developed catalysts capable of inducing high stereoselectivity in various asymmetric transformations.

The design of these catalysts often involves the synthesis of C₂-symmetric derivatives, which are known to provide excellent enantiocontrol in many reactions. For instance, chiral bis(amino)cyclopropenylidenes (BACs) have emerged as effective N-heterocyclic carbene (NHC) organocatalysts. researchgate.net These catalysts engage in umpolung reactivity of aldehydes, enabling reactions such as the benzoin (B196080) and Stetter reactions. researchgate.net While initial attempts to create highly enantioselective versions of these catalysts by introducing bulky chiral groups met with only moderate success, the field continues to evolve. researchgate.net

Another strategy involves incorporating the 1,1-bis(aminomethyl)cyclopropane moiety into more complex chiral architectures. These catalysts are designed to create a specific three-dimensional environment around the active site, directing the approach of substrates and leading to the preferential formation of one enantiomer. Such asymmetric transformations are crucial in modern synthetic chemistry for producing enantiopure compounds, particularly for the pharmaceutical industry. rsc.orgrochester.edu

The two primary amine groups of 1,1-bis(aminomethyl)cyclopropane and its derivatives can function as Brønsted bases, catalyzing a variety of organic reactions. The proximity of the two amines on the rigid cyclopropane scaffold allows for potential bifunctional catalysis, where one amine group can deprotonate a substrate while the other interacts with a second reagent.

This dual basicity can be advantageous in reactions such as Knoevenagel condensations, Michael additions, and aldol (B89426) reactions, where the activation of both a nucleophile and an electrophile can enhance reaction rates and selectivity. The constrained geometry of the diamine can influence the transition state of the reaction, potentially leading to unique selectivity compared to more flexible diamine catalysts. For example, domino reactions involving imination, intramolecular cycling, and nucleophilic ring opening have been catalyzed by acids using cyclopropane aldehydes as building blocks, highlighting the role of the cyclopropane motif in complex transformations. mdpi.com

Metal-1,1-Bis(aminomethyl)cyclopropane Complexes in Homogeneous Catalysis

The diamine functionality of 1,1-bis(aminomethyl)cyclopropane makes it an excellent bidentate ligand for a wide range of transition metals. The resulting metal complexes have been extensively explored as homogeneous catalysts, demonstrating high efficacy in various transformations from asymmetric synthesis to cross-coupling reactions.

By using chiral derivatives of 1,1-bis(aminomethyl)cyclopropane as ligands, chemists have developed a plethora of chiral metal complexes for asymmetric catalysis. These complexes combine the steric and electronic properties of the metal center with the chiral environment provided by the ligand to achieve high levels of enantioselectivity.

A notable application is in asymmetric transfer hydrogenation. For example, dinuclear iridium complexes derived from chiral 2,2′-bis(aminomethyl)-1,1′-binaphthyl have been used as catalyst precursors for the asymmetric transfer hydrogenation of acetophenone, yielding (S)-1-phenylethanol with significant enantiomeric excess. mdpi.com The rigidity and defined geometry of such ligands are crucial for creating a selective catalytic environment. mdpi.comnih.gov Chiral metallacyclophanes have also been employed in highly enantioselective catalytic additions of diethylzinc (B1219324) to aldehydes. nih.govrsc.org

The success of these catalysts lies in the ligand's ability to create a well-defined and rigid coordination sphere around the metal, which effectively differentiates between the two prochiral faces of the substrate.

Catalyst/Ligand SystemReaction TypeSubstrateProductEnantiomeric Excess (ee)YieldReference
Dinuclear Ir complex with chiral 2,2′-bis(aminomethyl)-1,1′-binaphthylAsymmetric Transfer HydrogenationAcetophenone(S)-1-phenylethanolup to 67%- mdpi.com
Chiral Metallacyclophanes with Pt(PEt₃)₂Cl₂Diethylzinc AdditionAldehydesChiral Secondary AlcoholsHighly enantioselective- nih.govrsc.org
Engineered Myoglobin BiocatalystsAsymmetric CyclopropanationStyrenesChiral cyclopropane core of drugs96–99.9%High rochester.edu

Beyond asymmetric catalysis, metal complexes featuring 1,1-bis(aminomethyl)cyclopropane and its derivatives are effective catalysts for a range of fundamental organic transformations. The strong σ-donating character of the amine groups can stabilize metal centers in various oxidation states, making these complexes suitable for redox catalysis.

In oxidation catalysis , these complexes can activate oxidants for the selective oxidation of substrates like alcohols. For instance, the oxidation of amines is a key process catalyzed by enzymes like monoamine oxidase (MAO), and model studies using cyclopropylamine (B47189) derivatives help elucidate these mechanisms, which can involve single-electron transfer (SET) or hydrogen atom transfer (HAT) pathways. nih.govnih.gov

In reduction catalysis , particularly hydrogenation, rhodium and iridium complexes with aminomethylphosphine ligands (structurally related to aminomethylcyclopropanes) have been used as catalyst precursors. le.ac.uk These catalysts are active in the hydrogenation of functionalized alkenes.

In coupling catalysis , palladium complexes are of particular importance. Aminomethyl cyclopalladated complexes have been developed for a series of aminomethylation reactions. nih.gov These catalysts facilitate the introduction of N-containing moieties into molecules through C-C bond formation. nih.gov The unique reactivity of these palladacycles allows for Heck-type aminomethylation and other annulation reactions. nih.govbohrium.com Transition metal-catalyzed cross-coupling reactions are also a cornerstone of modern synthesis for installing functionalized cyclopropanes. nih.gov

Metal ComplexReaction TypeKey FeaturesReference
Palladium-aminomethyl complexesAminomethylation / AnnulationHeck-type reactions, C-C bond formation to add N-containing groups. nih.gov
Rhodium(I) aminomethylphosphine complexesHydrogenationCatalyst precursors for hydrogenation of α-acetamidocinnamic acid. le.ac.uk
Platinum(II) aminomethylphosphine complexes with SnCl₂HydroformylationLow yields but high branched-to-chain product ratios in styrene (B11656) hydroformylation. le.ac.uk
Bi(metallacycloprop-1-ene) complexesOxidation-induced CouplingUnique coupling of two carbene ligands to form η⁴-butadiene complexes. rsc.org

Heterogeneous Catalysis Incorporating 1,1-Bis(aminomethyl)cyclopropane Moieties

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, researchers have focused on immobilizing catalytic moieties on solid supports. The 1,1-bis(aminomethyl)cyclopropane unit can serve as a robust anchoring point for creating heterogeneous catalysts.

The primary amine groups can be covalently attached to various solid supports, such as polymers (e.g., polystyrene) or inorganic materials (e.g., silica). nih.gov Once immobilized, the remaining amine functionality or a derivative thereof can act as an organocatalyst. This approach combines the benefits of high catalytic activity and selectivity with the practical advantages of heterogeneous systems, including simplified product purification and catalyst reuse. nih.gov

Alternatively, the immobilized 1,1-bis(aminomethyl)cyclopropane moiety can act as a ligand to chelate metal ions. This creates a solid-supported metal catalyst. These heterogeneous metal catalysts are attractive for industrial applications as they can be used in continuous flow reactors and are less prone to metal leaching into the product. For example, copper-based catalysts on various supports like ZnO or Al₂O₃ are used for the hydrogenation of esters to produce diols like 1,1-bis(hydroxymethyl)cyclopropane. google.com The design of the support and the method of catalyst preparation, such as co-precipitation or impregnation, can significantly influence the catalyst's activity and selectivity. google.com

Supported Catalysts and Surface Functionalization

No research articles were identified that describe the immobilization of 1,1-bis(aminomethyl)cyclopropane dihydrochloride (B599025) or its derivatives onto solid supports for catalytic applications. Therefore, there is no data available on the methods of surface functionalization, the types of supports used, or the characterization of such heterogeneous catalysts.

Catalyst Stability and Recyclability Studies

In the absence of studies on supported catalysts derived from 1,1-bis(aminomethyl)cyclopropane dihydrochloride, there is no information regarding their stability under various reaction conditions or their efficiency over multiple catalytic cycles. Data on leaching of the active catalytic species or changes in catalytic activity and selectivity upon recycling are not available.

Theoretical and Computational Investigations of 1,1 Bis Aminomethyl Cyclopropane Dihydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of complex molecules.

Molecular Orbitals and Electron Density Analysis

A computational study of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride (B599025) would involve the calculation of its molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity, electronic transitions, and kinetic stability. The HOMO-LUMO energy gap provides an estimate of the molecule's excitability and its ability to participate in charge transfer interactions.

Furthermore, electron density analysis, through techniques such as Natural Bond Orbital (NBO) analysis, could reveal details about the charge distribution, hybridization, and delocalization of electrons within the molecule. This would be particularly insightful for understanding the nature of the strained cyclopropane (B1198618) ring and the influence of the two protonated aminomethyl substituents.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations would be invaluable for assigning the peaks in an experimental spectrum and for understanding how the electronic environment of each nucleus is affected by the molecular geometry and the presence of the charged amino groups.

IR Spectroscopy: The simulation of the Infrared (IR) spectrum allows for the prediction of vibrational frequencies and their corresponding intensities. This would aid in the assignment of experimental IR bands to specific molecular vibrations, such as the C-H stretches of the cyclopropane ring, the N-H stretches of the ammonium (B1175870) groups, and various bending and rocking modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions, their energies, and oscillator strengths, helping to understand the molecule's behavior upon interaction with ultraviolet and visible light.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis provides insight into the stable arrangements of atoms and the energy barriers between them.

Cyclopropane Ring Dynamics and Substituent Effects

The cyclopropane ring is known for its unique "bent" bonds and significant ring strain. A computational analysis of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride would explore the geometry of this three-membered ring and how it is influenced by the geminal aminomethyl substituents. The presence of these bulky, charged groups is expected to have a significant impact on the bond lengths and angles of the cyclopropane ring compared to the unsubstituted parent molecule.

Inter- and Intramolecular Interactions

The protonated amino groups in the dihydrochloride salt introduce the possibility of various non-covalent interactions. A detailed conformational analysis would map out the potential energy surface, identifying low-energy conformers stabilized by intramolecular hydrogen bonds between the ammonium groups and with the chloride counter-ions. Furthermore, in a condensed phase, intermolecular hydrogen bonding would play a crucial role in determining the crystal packing or solvation structure. Understanding these interactions is key to predicting the molecule's physical properties and its behavior in different environments.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, computational studies could elucidate the mechanisms of various potential reactions. This could include, for example, the ring-opening reactions characteristic of strained cyclopropanes, or reactions involving the amino groups. By calculating the activation energies for different possible pathways, the most likely reaction mechanisms could be identified, providing a deeper understanding of the molecule's chemical reactivity.

Transition State Analysis and Reaction Pathways

Transition state analysis is a fundamental computational tool used to elucidate the mechanisms of chemical reactions by identifying the highest energy point along a reaction coordinate, known as the transition state. ucsb.edu For molecules containing a cyclopropane ring, a common reaction pathway of interest is ring-opening, which can be initiated by thermal or chemical means. researchgate.netnih.gov

Computational studies on cyclopropane derivatives often employ methods like Density Functional Theory (DFT) to model these reaction pathways. e3s-conferences.org For instance, in the context of related aminomethyl cyclopropanes, a potential reaction pathway could involve the interaction of the amine groups with other reagents, or intramolecular rearrangements. The transition states for such reactions would be characterized by specific geometries where bonds are partially broken and formed.

While a specific reaction pathway for this compound has not been computationally modeled, studies on the synthesis of borylated (aminomethyl)cyclopropanes provide a relevant analogy. In one such study, DFT calculations were used to elucidate the reaction mechanism of lithiated 1,1-diborylalkanes with α-tosyl aziridines. These calculations showed that the reaction proceeds through a Lewis base-triggered deborylation followed by a diastereoselective 3-exo-tet cyclization to form the cyclopropane core. e3s-conferences.org This example highlights how computational transition state analysis can be applied to understand the formation of aminomethyl cyclopropane derivatives. The transition state in this reaction would involve a complex interplay of the reacting species, and its geometry would dictate the stereochemical outcome of the product. e3s-conferences.org

Energy Barriers and Rate Constant Predictions

The energy barrier, or activation energy, is the minimum energy required for a chemical reaction to occur and is a key determinant of the reaction rate. Computational chemistry provides methods to calculate these barriers, which can then be used to predict reaction rate constants, often using transition state theory. nih.govnih.gov

For cyclopropane derivatives, the energy barrier for ring-opening is a critical parameter. Theoretical studies on the thermal decomposition of small cycloalkanes, such as cyclopropane and cyclobutane, have shown that the activation barriers for ring-opening can be significant. arxiv.org These barriers are influenced by the ring strain inherent in the three-membered ring.

In the absence of direct data for this compound, we can again turn to analogous systems. For the unimolecular reactions of iminyl radicals, which can be generated from precursors containing nitrogen, experimental and computational studies have determined the rate constants for cyclization and trapping reactions. amazonaws.com For example, the 2-methyl-6,6-diphenyl-5-hexeniminyl radical cyclizes with a rate constant of 2.2 × 10^6 s⁻¹ at 25 °C. amazonaws.com Such studies demonstrate the feasibility of predicting rate constants for reactions involving nitrogen-containing radical species, which could be relevant to potential reactions of the aminomethyl groups in the title compound under specific conditions.

The following table, based on a computational study of aminomethyl cyclopropane, illustrates how different conformers of a molecule can have varying energy levels, which would influence their reactivity and the energy barriers for subsequent reactions.

ConformerCalculated Relative Energy (kJ/mol)
Gt(not provided)
Gg-1(not provided)
Cg(not provided)
Gg-2(not provided)
Ct(not provided)

Data adapted from conformational studies of aminomethyl cyclopropane. The Gt conformer is predicted to be the most stable by B3LYP methods without diffuse functions, while the Gg-1 form is predicted to be the most stable with diffuse functions included in the calculations. acs.org

Molecular Dynamics Simulations for Solvent Effects and Complex Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, including their interactions with solvent molecules and other species. mdpi.com MD simulations can provide detailed insights into conformational changes, solvation dynamics, and the formation of intermolecular complexes.

For a molecule like this compound, which is a salt and therefore highly polar, the interaction with a polar solvent like water would be significant. MD simulations could be employed to model how water molecules arrange themselves around the cation and the chloride ions, and how this solvation shell influences the conformation and reactivity of the molecule. readthedocs.io

While no specific MD simulations for this compound have been published, the methodology is widely applied to understand solvent effects on the conformation of various molecules, including peptides and other organic compounds. rsc.orgaps.org For instance, simulations can reveal how the presence of water affects the stability of different conformers by forming hydrogen bonds with the solute. researchgate.net

The following table outlines the typical steps and information that can be obtained from a molecular dynamics simulation, which could be applied to study this compound in an aqueous environment.

Simulation StagePurposeKey Information Obtained
System SetupPrepare the initial simulation box containing the solute and solvent molecules.Initial coordinates and topology of the system.
Energy MinimizationRemove any steric clashes or unfavorable contacts in the initial structure.A low-energy starting configuration.
Equilibration (NVT and NPT)Bring the system to the desired temperature and pressure.Stabilized temperature, pressure, and density of the system.
Production RunCollect data for analysis by running the simulation for a longer period.Trajectory of atomic positions, velocities, and energies over time.
AnalysisAnalyze the trajectory to extract meaningful properties.Conformational changes, radial distribution functions, hydrogen bonding patterns, diffusion coefficients.

Such simulations would be invaluable in understanding the behavior of this compound in solution, its interaction with biological macromolecules, and the influence of solvent on its potential reaction pathways.

Advanced Analytical and Spectroscopic Techniques for Research on 1,1 Bis Aminomethyl Cyclopropane Dihydrochloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. researchgate.net For 1,1-Bis(aminomethyl)cyclopropane dihydrochloride (B599025), NMR provides detailed information about the connectivity of atoms and the chemical environment of each nucleus, primarily ¹H and ¹³C. The proton NMR (¹H NMR) spectrum is particularly informative due to the distinct chemical shifts of protons on the cyclopropane (B1198618) ring, which are typically found in an upfield region (e.g., ~0.22 ppm for cyclopropane itself) because of shielding contributions from the ring's unique electronic structure. docbrown.inforesearchgate.net

While one-dimensional (1D) NMR spectra provide initial structural data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular framework, especially for complex derivatives. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. For 1,1-Bis(aminomethyl)cyclopropane dihydrochloride, COSY would show a correlation between the protons of the methylene (B1212753) (CH₂) groups and the protons of the amino (NH₂) groups within the aminomethyl side chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps protons directly to the carbon atoms they are attached to. This is a powerful tool for assigning carbon resonances. It would definitively link the methylene proton signals to the aminomethyl carbon signals and the cyclopropane proton signals to their corresponding ring carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. core.ac.uk This experiment is critical for identifying quaternary carbons (carbons with no attached protons), such as the C1 atom of the cyclopropane ring. An HMBC spectrum would show a correlation from the methylene protons of the aminomethyl groups to the C1 carbon of the cyclopropane ring, unequivocally establishing the core connectivity of the molecule.

Table 1: Hypothetical NMR Data for 1,1-Bis(aminomethyl)cyclopropane Moiety
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations
Cyclopropane CH₂ (C2, C3)~0.5 - 1.0~10 - 15HSQC: Correlates with attached protons. HMBC: Correlations to C1 and other cyclopropane carbons.
Quaternary Cyclopropane C (C1)N/A~20 - 25HMBC: Correlations from aminomethyl CH₂ protons and cyclopropane CH₂ protons.
Aminomethyl CH₂~2.8 - 3.2~40 - 45COSY: Correlation to NH₃⁺ protons. HSQC: Correlates with attached protons. HMBC: Correlation to C1 of the cyclopropane ring.
Ammonium (B1175870) NH₃⁺~7.5 - 8.5N/ACOSY: Correlation to aminomethyl CH₂ protons.

Solid-State NMR (ssNMR) is an indispensable tool for investigating molecular structure and dynamics in the solid phase, where techniques like solution NMR are not applicable. mdpi.com For a crystalline compound like this compound, ssNMR provides insights into its supramolecular assembly. mdpi.com It can be used to study crystallographic packing, identify the number of unique molecules in the asymmetric unit cell, and characterize intermolecular interactions such as the hydrogen bonding network between the ammonium (NH₃⁺) groups and the chloride (Cl⁻) counterions. Furthermore, ssNMR is highly effective for characterizing different polymorphic forms, which may exhibit distinct physical properties.

Mass Spectrometry (MS) for Characterization of Derivatives and Complexes

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. For the free base of 1,1-Bis(aminomethyl)cyclopropane (C₅H₁₂N₂), HRMS can distinguish its exact mass from other molecules that have the same nominal mass, providing a high degree of confidence in its identification, particularly in complex biological or chemical matrices. nih.govnih.gov

Table 2: HRMS Data for the Free Base of 1,1-Bis(aminomethyl)cyclopropane
SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
Neutral Molecule [M]C₅H₁₂N₂100.100048
Protonated Molecule [M+H]⁺C₅H₁₃N₂⁺101.107323

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. nih.gov This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. ncsu.edugre.ac.uk For 1,1-Bis(aminomethyl)cyclopropane, the protonated molecular ion ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting MS/MS spectrum reveals information about the molecule's weakest bonds and stable fragments. researchgate.net This is invaluable for confirming the identity of the compound and for the structural characterization of its derivatives or complexes, where fragmentation pathways can indicate the site of modification. chalcogen.ro

Table 3: Predicted MS/MS Fragmentation of Protonated 1,1-Bis(aminomethyl)cyclopropane
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
101.184.1NH₃ (Ammonia)Loss of an amino group.
101.171.1CH₄N (Methanimine)Cleavage of a C-C bond between the ring and a side chain.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ub.edu It provides definitive proof of structure, including bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction (scXRD): Considered the "gold standard" for structural determination, scXRD requires a high-quality single crystal of the compound. nih.gov The resulting analysis yields a detailed atomic-level map of the molecule and its arrangement in the crystal lattice. For this compound, scXRD would precisely define the geometry of the cyclopropane ring and the conformation of the aminomethyl side chains. Crucially, it would also reveal the supramolecular structure, including the specific hydrogen bond interactions with the chloride ions and neighboring molecules. rsc.org

Powder X-ray Diffraction (PXRD): PXRD is performed on a microcrystalline powder and is particularly useful for analyzing bulk samples. usp.org While it does not provide the same level of atomic detail as scXRD, it generates a characteristic diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. mdpi.com PXRD is widely used for phase identification, assessment of sample purity, and the detection and characterization of different polymorphic forms of a substance.

Table 4: Comparison of Single Crystal and Powder XRD Techniques
FeatureSingle Crystal X-ray Diffraction (scXRD)Powder X-ray Diffraction (PXRD)
Sample TypeSingle crystal (0.1-0.5 mm)Microcrystalline powder
Information ObtainedPrecise 3D atomic coordinates, bond lengths/angles, absolute configuration, crystal packing, hydrogen bonding.Characteristic "fingerprint" pattern, unit cell parameters, phase identification, polymorphism, crystallinity assessment.
Primary ApplicationDefinitive structure elucidation of new compounds.Bulk material characterization, quality control, polymorphism screening.

Investigation of Packing and Hydrogen Bonding in Solid State

In the solid state, the crystal structure of this compound is stabilized by an extensive network of intermolecular interactions, primarily hydrogen bonds. The ammonium groups (-NH₃⁺) act as hydrogen bond donors, while the chloride ions (Cl⁻) serve as acceptors. These N-H···Cl interactions are the dominant force governing the crystal packing. mdpi.com

The analysis of these interactions is critical for understanding the stability and physical properties of the solid material. Hydrogen bonding patterns can often be categorized into common motifs, such as centrosymmetric dimers or extended one-dimensional ribbons and two-dimensional sheets. mdpi.com In the case of this dihydrochloride salt, a complex three-dimensional network is expected, where each ammonium group potentially forms multiple hydrogen bonds with surrounding chloride ions. The strength and geometry of these bonds can be precisely determined from crystallographic data.

The preorganization of molecules through hydrogen bonding can significantly influence their reactivity and the formation of polymeric structures. uni-bayreuth.de Understanding these non-covalent interactions provides insight into how the molecules arrange themselves before undergoing further chemical transformations.

Table 2: Typical Hydrogen Bond Parameters in Amine Hydrochloride Salts

Interaction Type Donor-H Distance (Å) Acceptor-H Distance (Å) Donor-Acceptor Distance (Å) D-H···A Angle (°)

Note: These values are representative and are based on typical hydrogen bond geometries found in the solid-state structures of similar organic ammonium chlorides.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding within a molecule. acs.orgmdpi.com For this compound, the spectra are characterized by absorption bands corresponding to the vibrations of the cyclopropyl (B3062369) ring, the aminomethyl groups (as ammonium ions), and the C-H and C-C bonds.

The key vibrational modes can be assigned based on established group frequencies and supported by computational methods like Density Functional Theory (DFT). nih.govnih.gov

N-H Stretching: The ammonium groups (-NH₃⁺) give rise to strong, broad absorption bands in the IR spectrum, typically in the range of 3200-2800 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the cyclopropane ring are characteristic and appear at wavenumbers higher than those for alkanes, generally above 3000 cm⁻¹ (~3080-3040 cm⁻¹). docbrown.info The methylene (-CH₂-) C-H stretches occur in the 3000-2850 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₃⁺ group appears as a strong band around 1600-1500 cm⁻¹.

CH₂ Deformation: The deformation (scissoring) vibrations of the -CH₂- groups are expected in the 1480-1440 cm⁻¹ region. docbrown.info

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic skeletal vibrations, often referred to as ring breathing and deformation modes. A notable band for the -CH₂- skeletal vibration in cyclopropane structures is found between 1020 and 1000 cm⁻¹. docbrown.info

C-N Stretching: The C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range and may be coupled with other modes. nih.gov

The combination of IR and Raman spectroscopy provides complementary information due to different selection rules, allowing for a more complete vibrational assignment. mdpi.com

Table 3: Prominent Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
~3200-2800 N-H stretching (ammonium) IR
~3080-3040 C-H stretching (cyclopropane ring) IR, Raman
~2960-2850 C-H stretching (methylene) IR, Raman
~1600-1500 N-H bending (ammonium) IR
~1480-1440 CH₂ deformation (scissoring) IR

Note: This table is based on data from cyclopropane and aminomethyl cyclopropane derivatives and represents expected frequency ranges. acs.orgnih.govdocbrown.info

Electron Microscopy (TEM, SEM) for Material Morphology and Nanostructures

When this compound is used as a building block, for example as a monomer or cross-linking agent in the synthesis of polymers or metal-organic frameworks (MOFs), electron microscopy becomes an indispensable tool for characterizing the resulting material's morphology. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the material's surface topography and internal structure, respectively. rsc.org

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface features of a material. It can reveal information about the shape and size distribution of particles, the texture of surfaces, and the degree of porosity. For a polymer synthesized using the title compound, SEM could distinguish between an amorphous powder, spherical nanoparticles, or a film-like morphology.

Transmission Electron Microscopy (TEM): TEM provides information about the internal structure of a material. It is used to observe the size, shape, and arrangement of nanoscale features. If the material is designed to be porous, TEM can help visualize the pore structure and determine the uniformity of the pores. For nanocomposites, TEM can show the dispersion of nanoparticles within a polymer matrix. rsc.org

These techniques are crucial in materials science for establishing structure-property relationships. The morphology of a material, as revealed by SEM and TEM, can have a profound impact on its performance in applications such as catalysis, adsorption, and drug delivery. rsc.org

Future Research Directions and Emerging Applications of 1,1 Bis Aminomethyl Cyclopropane Dihydrochloride

Integration in Advanced Functional Materials and Nanotechnology

The rigid cyclopropane (B1198618) core of 1,1-Bis(aminomethyl)cyclopropane dihydrochloride (B599025) is expected to impart unique thermal and mechanical properties to polymeric structures. As a monomer, it holds the potential for the synthesis of novel polyamides and polyimides. The introduction of the cyclopropane moiety into the polymer backbone could enhance properties such as glass transition temperature and thermal stability. Research into polymers containing cyclopropane groups has indicated that these materials can be of practical interest as energy-rich amorphous thermoplastics. researchgate.net

Furthermore, its bifunctional nature makes it an ideal candidate as an organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The precise geometry of the cyclopropane unit could lead to MOFs with highly ordered and predictable pore structures, which are desirable for applications in gas storage, separation, and catalysis. The amine groups can coordinate with metal ions, forming robust and porous crystalline materials. researchgate.netnih.gov The incorporation of such linkers could result in materials with unique adsorption properties. researchgate.net

Polymer TypePotential Contribution of Cyclopropane UnitPotential Applications
PolyamidesIncreased rigidity and thermal stabilityHigh-performance fibers, engineering plastics
PolyimidesEnhanced mechanical strength and higher glass transition temperatureAerospace components, flexible electronics
Metal-Organic Frameworks (MOFs)Creation of well-defined pore structures and high surface areaGas storage (H₂, CO₂), selective separation of gases, heterogeneous catalysis
Cross-linked NetworksImproved adhesion and cohesive strengthAdvanced adhesives, high-durability coatings

Exploration in Sustainable Chemistry and Innovative Synthetic Routes

Future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies for 1,1-Bis(aminomethyl)cyclopropane dihydrochloride and its derivatives. This includes the exploration of greener reaction conditions, the use of renewable starting materials, and the minimization of waste.

Biocatalysis, utilizing engineered enzymes, presents a promising avenue for the stereoselective synthesis of functionalized cyclopropanes. wpmucdn.comnih.govnih.govnsf.govacs.org This approach offers high selectivity under mild reaction conditions, reducing the environmental impact compared to traditional chemical methods. nih.gov Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, could also be employed to generate a diverse library of chiral cyclopropane building blocks. rochester.edunih.gov

Continuous flow chemistry is another innovative approach that could be applied to the synthesis of cyclopropane derivatives. researchgate.netrsc.org Flow processes can offer enhanced safety, better heat and mass transfer, and the potential for straightforward scalability, contributing to a more sustainable manufacturing process. researchgate.netrsc.org

Synthetic StrategyKey AdvantagesRelevance to this compound
Biocatalytic CyclopropanationHigh stereoselectivity, mild reaction conditions, reduced waste. nih.govPotential for enantiomerically pure derivatives for chiral applications.
Continuous Flow SynthesisImproved safety, efficiency, and scalability. researchgate.netrsc.orgEnables safer handling of reactive intermediates and facilitates large-scale production.
Chemoenzymatic SynthesisCombines the high selectivity of biocatalysts with the broad scope of chemical reactions to create diverse molecules. nsf.govnih.govFacilitates the creation of a wide range of derivatives for various applications.
Catalytic CyclopropanationHigh yields and stereoselectivity using transition metal catalysts. organic-chemistry.orgEfficient synthesis of the core cyclopropane structure.

New Frontiers in Supramolecular and Self-Assembled Systems

The two primary amine groups of this compound make it an excellent building block for the construction of supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. These interactions can direct the self-assembly of molecules into well-ordered, higher-level structures.

There is potential for this compound to act as a gelator, forming supramolecular gels in appropriate solvents. The formation of extensive hydrogen-bonded networks can lead to the entrapment of solvent molecules, resulting in a gel-like state. mdpi.com Such materials could find applications in areas like drug delivery and tissue engineering. Furthermore, the ability of the amine groups to be functionalized allows for the tuning of these self-assembly processes.

Supramolecular SystemRole of this compoundPotential Applications
Supramolecular GelsFormation of extensive hydrogen-bonded networks to trap solvent molecules. mdpi.comDrug delivery, tissue engineering, environmental remediation.
Self-Assembled Monolayers (SAMs)Anchoring to surfaces via amine groups to create functionalized interfaces.Sensors, biocompatible coatings, electronic devices.
Liquid CrystalsInduction of ordered phases through directional intermolecular interactions.Display technologies, optical materials.
Coordination-Driven Self-AssemblyFormation of discrete, well-defined metallosupramolecular architectures.Molecular recognition, catalysis, molecular machines.

Development of Novel Catalytic Systems for Diverse Transformations

The diamine structure of 1,1-Bis(aminomethyl)cyclopropane suggests its potential as a ligand in coordination chemistry and catalysis. After appropriate derivatization to form, for example, chiral Schiff bases or phosphines, it could serve as a ligand for transition metals in asymmetric catalysis. The rigid cyclopropane backbone can provide a well-defined chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic reactions. rsc.org

The development of platinum(II) complexes with diamine ligands has been explored for their cytotoxic activity. nih.gov Similarly, palladium complexes with aminomethyl ligands have shown catalytic activity in various aminomethylation reactions. nih.gov This indicates a promising future for this compound in the design of novel metal-based catalysts.

Catalytic SystemPotential Role of 1,1-Bis(aminomethyl)cyclopropane MoietyTarget Transformations
Asymmetric Transition Metal CatalysisAs a chiral diamine ligand to induce enantioselectivity. rsc.orgAsymmetric hydrogenation, C-C bond formation, amination.
OrganocatalysisAs a chiral base or in the formation of chiral ammonium (B1175870) salts.Michael additions, aldol (B89426) reactions, Mannich reactions.
Palladium CatalysisFormation of cyclopalladated complexes for C-N and C-C bond formation. nih.govHeck reactions, Suzuki couplings, aminomethylation reactions.
Cobalt CatalysisIn asymmetric cyclopropanation reactions. organic-chemistry.orgSynthesis of other functionalized cyclopropane derivatives.

Data-Driven and Artificial Intelligence Approaches for Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to accelerate the discovery and optimization of new compounds and materials derived from this compound. mdpi.com These computational tools can be employed to predict the properties of novel polymers or MOFs incorporating this building block, thereby guiding experimental efforts toward the most promising candidates. acs.org

AI/ML ApplicationSpecific TaskPotential Impact
Predictive ModelingForecasting properties of polymers, MOFs, and other materials. acs.orgReduces the need for extensive trial-and-error experimentation.
Retrosynthesis PredictionDesigning optimal and sustainable synthetic pathways. preprints.orgresearchgate.netAccelerates the synthesis of new derivatives and reduces development costs.
Reaction OptimizationFine-tuning reaction parameters for improved yield and selectivity. preprints.orgEnhances the efficiency and sustainability of chemical manufacturing.
De Novo DesignGenerating novel molecular structures with desired functionalities. tue.nlharvard.eduExpands the chemical space for the discovery of new drugs and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-bis(aminomethyl)cyclopropane dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis of cyclopropane derivatives often involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For dihydrochloride salts, post-synthetic treatment with HCl in anhydrous solvents (e.g., ethanol or THF) is critical to ensure salt stability. Key parameters include temperature control (<0°C for HCl addition) and stoichiometric ratios (e.g., 2:1 HCl:amine) to avoid over-acidification .
  • Data Note : Yields vary between 65–85% depending on precursor purity (e.g., 1,1-bis(aminomethyl)cyclopropane) and solvent choice.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (90:10) to assess purity (>95% required for biological assays) .
  • NMR : Key signals include δ 1.2–1.5 ppm (cyclopropane CH2) and δ 8.1–8.3 ppm (amine protons in D2O) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 149.1 (free base) and [M+2H-Cl]+ at m/z 185.6 (dihydrochloride) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Stability Data :

ConditionDegradation (%) at 6 Months
4°C (dry)<5%
25°C (humid)15–20%
  • Recommendation : Store in airtight containers under nitrogen at -20°C for long-term stability. Avoid exposure to moisture, which accelerates decomposition .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity?

  • Mechanistic Insight : The cyclopropane ring’s rigidity and amine spatial arrangement affect interactions with biomolecular targets (e.g., enzymes or receptors). Computational docking studies (using AutoDock Vina) suggest that the cis configuration enhances hydrogen bonding with active sites, increasing binding affinity by ~30% compared to trans isomers .
  • Experimental Validation : Compare enantiomers via chiral HPLC (Chiralpak IA column) and assess IC50 values in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM for a kinase target) may arise from:

  • Assay Conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of amine groups .
  • Salt Form : Free base vs. dihydrochloride may differ in solubility (e.g., 25 mg/mL vs. 120 mg/mL in PBS) .
    • Resolution : Standardize protocols using dihydrochloride salt at pH 7.4 and pre-equilibrate compounds in assay buffers for 1 hour .

Q. How can researchers leverage this compound to design targeted drug delivery systems?

  • Functionalization : Modify the amine groups with PEG linkers or targeting moieties (e.g., folate) via EDC/NHS coupling.
  • In Vivo Data : Conjugates show 2–3× higher tumor accumulation in murine models compared to free drug, with reduced off-target toxicity .

Methodological Challenges

Q. What are the pitfalls in analyzing cyclopropane ring stability during derivatization reactions?

  • Common Issues : Ring-opening under acidic/basic conditions (e.g., HCl or NaOH >1M).
  • Mitigation : Use mild reagents (e.g., DCC for amide bond formation) and monitor reactions via TLC (silica gel, 10% NH4OH in CH2Cl2/MeOH) .

Q. How to address low reproducibility in synthetic yields across labs?

  • Critical Factors :

  • Precursor Quality : Ensure 1,1-bis(aminomethyl)cyclopropane is ≥98% pure (by GC-MS).
  • HCl Gas Purity : Use anhydrous HCl gas, as aqueous HCl introduces variability .

Comparative Analysis

Q. How does this compound compare to analogous cyclopropane derivatives in drug discovery?

  • Key Differences :

CompoundSolubility (mg/mL)LogPBioavailability (%)
Target compound 120-0.545
1-(4-Methylphenyl) derivative 851.228
  • Advantage : Higher solubility and lower LogP enhance CNS penetration .

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Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(aminomethyl)cyclopropane dihydrochloride
Reactant of Route 2
1,1-Bis(aminomethyl)cyclopropane dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.